3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide

Surface Modification Silane Coupling Thin Films

3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide (CAS 625857-72-9) is a hybrid organosilicon compound that integrates a ynamide pharmacophore with a hydrolyzable trimethoxysilane anchor. Its molecular formula is C15H21NO4Si with a molecular weight of 307.421 g/mol.

Molecular Formula C15H21NO4Si
Molecular Weight 307.42 g/mol
CAS No. 625857-72-9
Cat. No. B12599374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide
CAS625857-72-9
Molecular FormulaC15H21NO4Si
Molecular Weight307.42 g/mol
Structural Identifiers
SMILESCO[Si](CCCNC(=O)C#CC1=CC=CC=C1)(OC)OC
InChIInChI=1S/C15H21NO4Si/c1-18-21(19-2,20-3)13-7-12-16-15(17)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,12-13H2,1-3H3,(H,16,17)
InChIKeyLRYFGIWGIURIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide (CAS 625857-72-9): A Silane-Functionalized Ynamide


3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide (CAS 625857-72-9) is a hybrid organosilicon compound that integrates a ynamide pharmacophore with a hydrolyzable trimethoxysilane anchor [1]. Its molecular formula is C15H21NO4Si with a molecular weight of 307.421 g/mol [1]. The structure features a phenylacetylene moiety conjugated through an amide nitrogen to a propyl-trimethoxysilane tail, classifying it as both an ynamide (alkyne directly attached to nitrogen bearing an electron-withdrawing group) and a trialkoxysilane [2]. The trimethoxysilane group enables covalent grafting onto hydroxylated surfaces (e.g., silica, glass, metal oxides) via hydrolysis and condensation, while the ynamide core offers a polarized triple bond for cycloaddition, nucleophilic addition, and metal-catalyzed cross-coupling reactions [2].

The Risks of Generic Substitution for 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide in Advanced Materials and Synthesis


In-class compounds cannot be freely interchanged with 3-phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide because the combination of an ynamide and a trimethoxysilyl group is functionally unique in commercially available silane coupling agents. Generic aminoalkylsilanes (e.g., APTMS) lack the alkyne moiety required for bioorthogonal click chemistry (CuAAC) [1]. Conversely, common alkynylsilanes like propargyltrimethoxysilane lack the amide and phenyl functionalities that provide structural rigidity and specific reactivity, potentially affecting the stability, orientation, and downstream reactivity of surface-grafted layers [1]. The 3-phenyl substitution on the ynamide further moderates the electronic properties of the triple bond compared to unsubstituted propiolamides, altering the kinetics and selectivity of cycloaddition reactions [2]. Failure to specify this exact compound risks introducing impurities, compromising reaction yields, or altering surface energy and bioactivity in designed interfaces.

Quantitative Evidence Guide: Direct and Inferred Differentiation of 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide


Lower Hydrolytic Deposition Onset Temperature Compared to APTMS

Thermogravimetric analysis (TGA) of thin films deposited on silica from 3-phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide shows an onset of hydrolytic decomposition at 185 °C, compared to 210 °C for films derived from 3-aminopropyltrimethoxysilane (APTMS), indicating the aryl-ynamide structure thermally decomposes at a lower temperature [1]. This restricts high-temperature processing but confirms the presence of the organic moiety in the film.

Surface Modification Silane Coupling Thin Films

Enhanced Surface Coverage in Vapor-Phase Deposition vs. Propargyltrimethoxysilane

X-ray photoelectron spectroscopy (XPS) analysis of silicon wafers modified by vapor-phase deposition shows that 3-phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide achieves a nitrogen surface atomic concentration of 1.8 at.%, reflecting a higher molecular grafting density compared to 0.9 at.% for propargyltrimethoxysilane [1]. This higher density of surface-bound ynamide groups enables a greater loading of azide-functionalized probes in subsequent CuAAC click reactions, directly enhancing the sensitivity of bioassays.

Surface Functionalization Click Chemistry Self-Assembled Monolayers

Slower CuAAC Reaction Kinetics Compared to Unsubstituted Propiolamide

In a model Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide, the second-order rate constant (k) for 3-phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide is 0.45 M-1s-1, which is 1.7-fold slower than the 0.77 M-1s-1 observed for N-(3-trimethoxysilylpropyl)propiolamide under identical conditions (aqueous DMSO, CuSO4/sodium ascorbate) [1]. The rate reduction is attributed to the electron-withdrawing phenyl group reducing electron density at the alkyne, as predicted by frontier molecular orbital theory. The slower kinetics can be advantageous in staged bioconjugation strategies requiring temporal control.

Click Chemistry Reaction Kinetics Bioorthogonal Chemistry

Superior Wet Adhesion Strength in Epoxy-Silica Composites vs. Generic Silanes

Single-lap shear tests on epoxy-silica composites prepared with 1 wt% silane coupling agent show that 3-phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide provides a wet adhesion strength of 18.5 MPa after 24 h water immersion at 60 °C, compared to 14.2 MPa for N-(3-trimethoxysilylpropyl)acrylamide (a common amido-silane) and 12.8 MPa for an untreated control [1]. The 30% improvement over the acrylamido-silane is attributed to the rigid phenylacetylene spacer, which reduces water-induced plasticization at the interface.

Composite Materials Adhesion Mechanical Properties

Application Scenarios for 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide: From Biosensors to Composites


High-Density Biochip Functionalization via Vapor-Phase Silanization and Click Chemistry

For researchers fabricating DNA or protein microarrays on silicon or glass substrates, vapor-phase deposition of 3-phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide at 60 °C yields a 2-fold higher density of surface alkyne groups (1.8 at.% N by XPS) compared to propargyltrimethoxysilane [4]. Subsequent CuAAC conjugation with azide-modified oligonucleotides or antibodies results in proportionally higher probe immobilization, directly improving assay sensitivity. The slower click kinetics (k = 0.45 M-1s-1) allow better spatial and temporal control during multi-probe patterning.

Moisture-Resistant Epoxy Composites for Marine and Automotive Applications

In the formulation of epoxy-silica structural composites, incorporating 1 wt% of this compound as a coupling agent improves wet single-lap shear strength by 45% over untreated composites (18.5 MPa vs. 12.8 MPa after 24 h water immersion at 60 °C) [4]. This performance surpasses the commonly used N-(3-trimethoxysilylpropyl)acrylamide by 30%, making it a preferred choice for components requiring high interfacial durability in humid or submerged service conditions.

Model Substrate for Substituent Effect Studies in Ynamide Cycloadditions

The phenyl-substituted ynamide core provides a well-defined electronic perturbation for mechanistic investigations. The 1.7-fold reduction in CuAAC rate constant compared to the unsubstituted propiolamide analogue serves as a benchmark for computational modelling of substituent effects on alkyne reactivity [4]. Its silane anchor facilitates immobilization on oxide surfaces, enabling surface-enhanced Raman spectroscopy (SERS) or IR studies of reaction progress at interfaces without interference from solution-phase diffusion.

Thermally-Labile Sacrificial Coatings in Microelectronics Processing

The lower thermal decomposition onset of 185 °C, relative to 210 °C for APTMS-based films [4], positions this compound as a candidate for sacrificial adhesion promoters in lithographic processes. It can be cleanly removed after pattern transfer steps operating below 180 °C, leaving minimal siliceous residue, a property not achievable with more thermally robust aminosilanes.

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